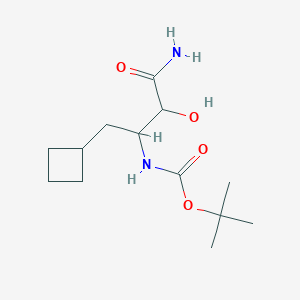

叔丁基(4-氨基-1-环丁基-3-羟基-4-氧代丁-2-基)氨基甲酸酯

描述

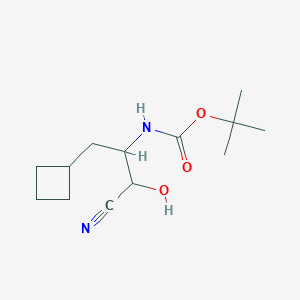

The compound tert-Butyl (4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)carbamate is a chemical intermediate that appears to be related to various research efforts in the synthesis of biologically active compounds and pharmaceutical intermediates. While the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic strategies discussed are relevant to its analysis.

Synthesis Analysis

The synthesis of related tert-butyl carbamate compounds involves multi-step processes that often include protection and deprotection steps, functional group transformations, and the establishment of chiral centers. For instance, the enantioselective synthesis of a benzyl tert-butyl carbamate derivative was achieved using an iodolactamization as a key step, which is a strategy that could potentially be applied to the synthesis of the compound . Similarly, the synthesis of (R)-tert-butyl carbamate from L-Serine through a seven-step process including esterification, protection, and Corey-Fuchs reaction indicates the complexity and the need for careful planning in the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is a common protecting group for amines. The crystal structure of a related compound confirmed the relative substitution of the cyclopentane ring, which is crucial for the enantioselective synthesis of carbocyclic analogues of nucleotides . This information is valuable for understanding the three-dimensional arrangement of substituents around the core structure of tert-butyl carbamates.

Chemical Reactions Analysis

Tert-butyl carbamates are versatile intermediates that can undergo various chemical reactions. For example, they can be resolved into optically pure enantiomers through enzymatic kinetic resolution, as demonstrated with tert-butyl phenylcarbamate . They can also participate in kinetic resolutions to afford differentially protected derivatives with high diastereomeric excess, as shown with tert-butyl cyclopentene-carboxylates . Moreover, tert-butyl carbamates can behave as N-(Boc) nitrone equivalents in reactions with organometallics to yield N-(Boc)hydroxylamines, highlighting their utility as building blocks in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their functional groups. The tert-butyl group imparts steric bulk, which can affect the reactivity and solubility of the compound. The carbamate group is a stable amine protecting group that can be removed under acidic or basic conditions. The presence of additional functional groups, such as hydroxyl or amino groups, can introduce sites for further chemical modification or influence the compound's polarity and hydrogen bonding capacity. These properties are essential for the compound's behavior in various reaction conditions and its potential applications in the synthesis of more complex molecules.

科学研究应用

合成和抗菌活性:叔丁基(4-氨基-1-环丁基-3-羟基-4-氧代丁-2-基)氨基甲酸酯参与了具有潜在抗菌活性的新型化合物的合成。该研究详细介绍了通过各种化学反应合成衍生物的过程,展示了该化合物在创造新的抗菌剂中的作用 (Prasad, 2021).

光氧化还原催化:一项研究报道了使用叔丁基((全氟吡啶-4-基)氧基)氨基甲酸酯对特定化合物进行光氧化还原催化胺化,展示了其在构建多种氨基嘧啶的光催化方案中的效用 (Wang et al., 2022).

合成过程中的中间体:该化合物已被用作各种合成过程中的中间体。例如,它在 3-乙酰基-4-羟基-5,5-二甲基呋喃-2(4H)-一的合成中发挥了作用,展示了其在有机合成中的多功能性 (Fox & Ley, 2003).

对映选择性合成:它已被用作 2'-脱氧核苷酸的碳环类似物的对映选择性合成的中间体,表明其在药物化学领域的重要性 (Ober et al., 2004).

天然产物类似物的合成:该化合物用于合成带有 N-苯基马来酰亚胺和 N-苯基琥珀酰亚胺部分的天然产物类似物,并对其进行了抗肿瘤活性测试。此应用展示了其在开发新的治疗剂中的潜力 (Maftei et al., 2013).

可聚合抗氧化剂:已经对含有叔丁基部分的单体抗氧化剂的合成进行了研究,展示了该化合物在材料科学和聚合物化学中的应用 (Pan et al., 1998).

安全和危害

The compound has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .

属性

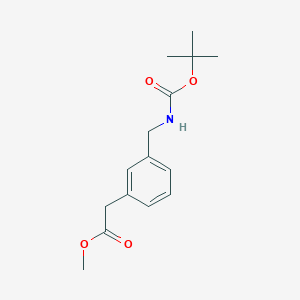

IUPAC Name |

tert-butyl N-(4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-9(10(16)11(14)17)7-8-5-4-6-8/h8-10,16H,4-7H2,1-3H3,(H2,14,17)(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDNFVJMBIUAFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CCC1)C(C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50467881 | |

| Record name | tert-Butyl (4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)carbamate | |

CAS RN |

394735-22-9 | |

| Record name | 1,1-Dimethylethyl N-[3-amino-1-(cyclobutylmethyl)-2-hydroxy-3-oxopropyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=394735-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, N-[3-amino-1-(cyclobutylmethyl)-2-hydroxy-3-oxopropyl]-, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.896 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one](/img/structure/B135779.png)

![5,6-Dihydro-4-hydroxy-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B135805.png)